

Addressing solubility issues of 2-carbamimidoyl-1,1-dimethylguanidine in aqueous solutions

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-carbamimidoyl-1,1-dimethylguanidine

Cat. No.: B114582

[Get Quote](#)

Technical Support Center: 2-Carbamimidoyl-1,1-dimethylguanidine (Metformin)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility and dissolution challenges with **2-carbamimidoyl-1,1-dimethylguanidine**, commonly known as metformin, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of **2-carbamimidoyl-1,1-dimethylguanidine** hydrochloride (metformin HCl) in aqueous solutions?

A1: Metformin hydrochloride is characterized as being freely or highly soluble in water.^{[1][2][3]} Its polar nature, owing to the guanidine functional group, allows it to interact effectively with water molecules through hydrogen bonding.^[4] The solubility is generally greater than 100 mg/mL in water and various aqueous buffers across a pH range of 1 to 7.5.^[2]

Q2: How do pH and temperature affect the solubility of metformin HCl?

A2: The solubility of metformin HCl is influenced by both pH and temperature.

- pH: As a hydrochloride salt, its solubility can be influenced by the pH of the solution, with protonated forms in acidic conditions generally being more soluble.[5] The pH of a 1% aqueous solution of metformin hydrochloride is approximately 6.68.[3]
- Temperature: Solubility shows a positive correlation with temperature; increasing the temperature of the aqueous solution will generally increase the solubility of metformin HCl.[5][6][7] The dissolution process is considered endothermic and entropically favorable.[6][8]

Q3: What are the specific solubility values for metformin HCl in different media?

A3: Quantitative solubility data for metformin HCl is summarized in the table below.

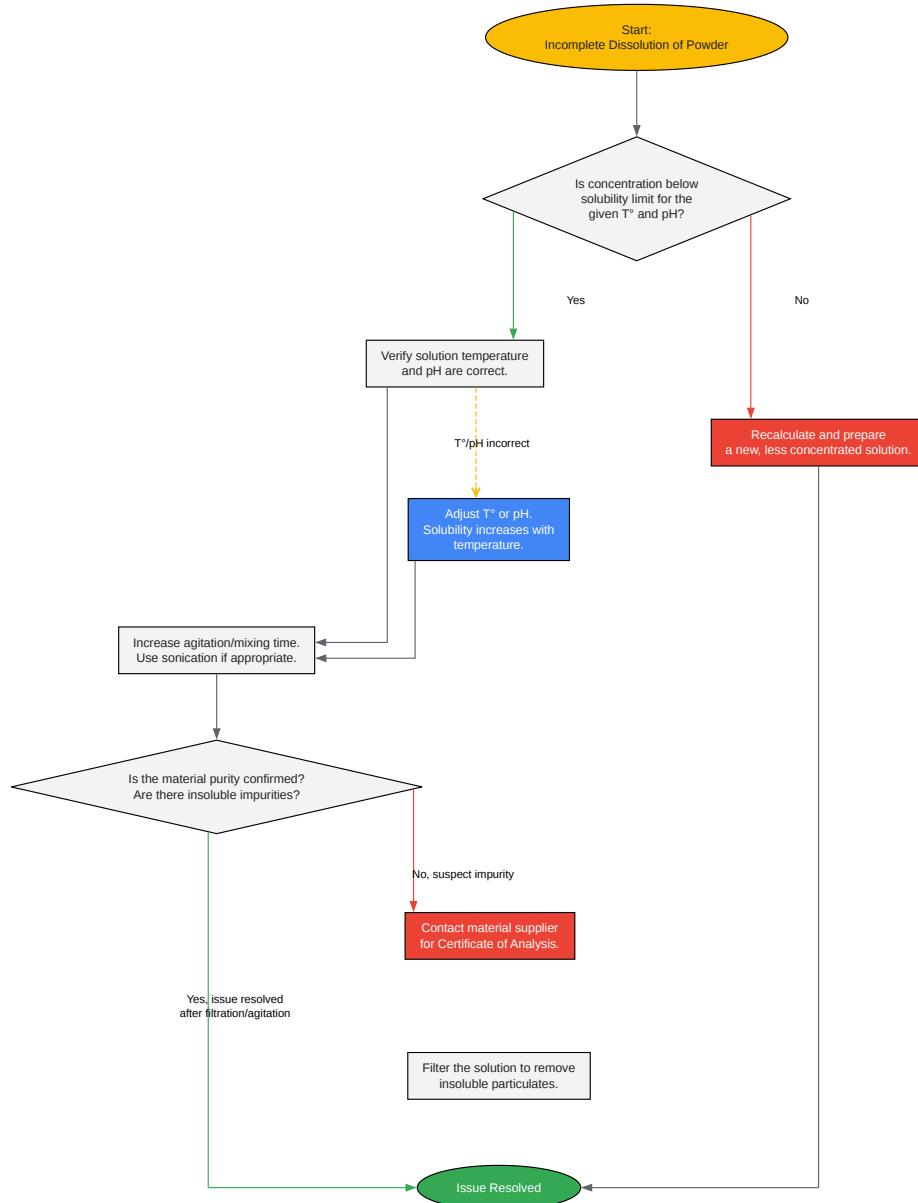
Solvent/Medium	Temperature	Solubility	Reference
Water	Room Temperature	>300 mg/mL	[2]
Water	Room Temperature	Freely Soluble (approx. 1 part in 2 parts water)	[2]
Water	Not Specified	50 mg/mL	[9]
0.1 N HCl	Room Temperature	>100 mg/mL	[2]
Acetate Buffer (pH 4.5)	37 ± 0.5°C	>140 mg/mL	[10]
Phosphate Buffer (pH 4.6)	Not Specified	425.56 ± 13.44 mg/mL	[2]
Phosphate Buffer (pH 6.8)	Room Temperature	>100 mg/mL	[2]
Phosphate Buffer (pH 6.8)	Not Specified	348.27 ± 15.46 mg/mL	[2]
Phosphate Buffer (pH 6.8)	37 ± 0.5°C	>140 mg/mL (Maximum solubility among tested buffers)	[10]
Ethanol	Not Specified	Slightly Soluble	[1] [3]
Acetone, Ether, Chloroform	Not Specified	Almost Insoluble / Insoluble	[1] [5]

Q4: My metformin HCl solution appears cloudy. What could be the cause?

A4: While metformin HCl is highly soluble, cloudiness or precipitation can occur due to several factors:

- Supersaturation: The concentration may have exceeded the solubility limit under the specific conditions (temperature, pH, presence of co-solvents).

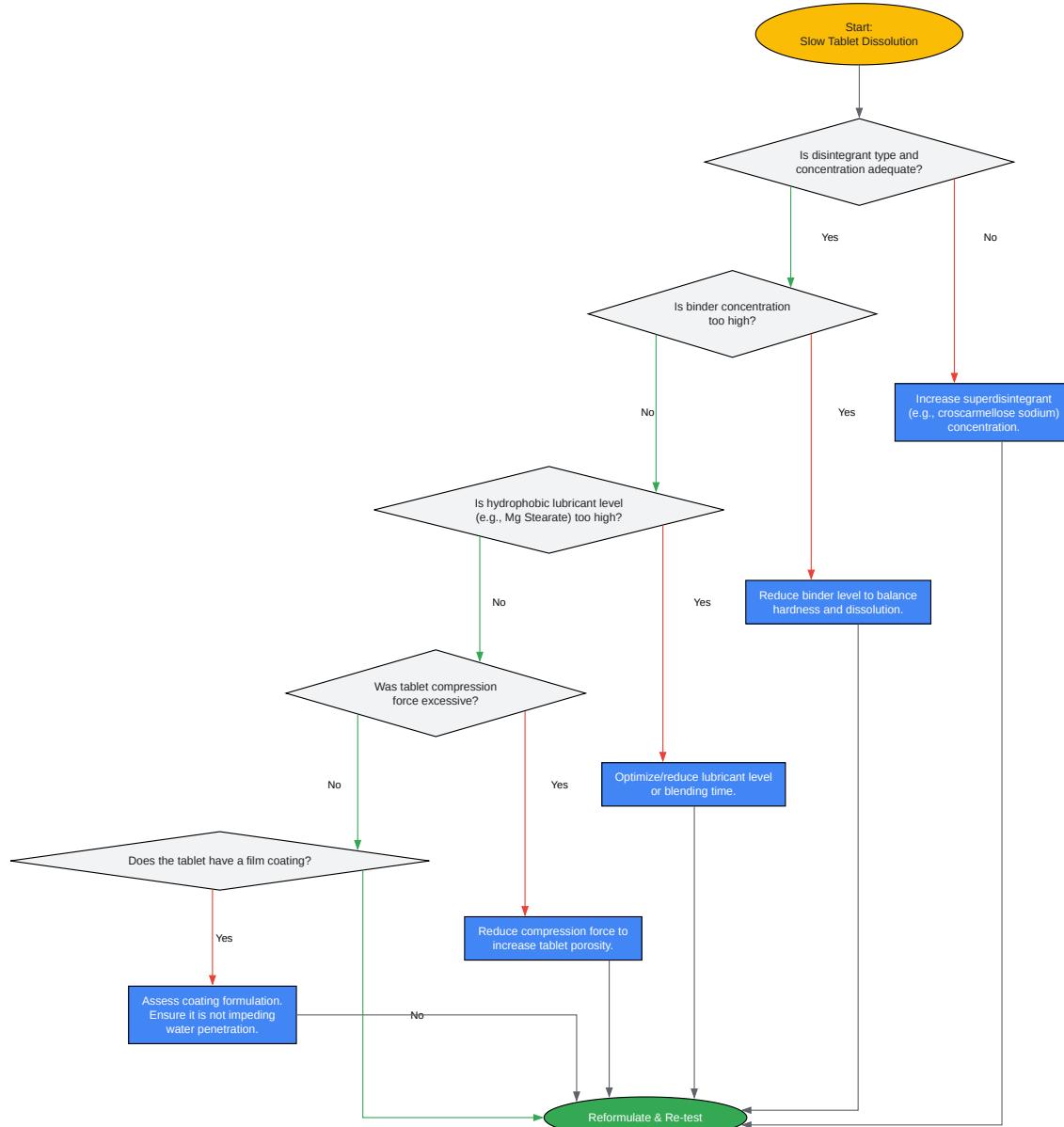
- Common Ion Effect: The presence of other ions in the solution can potentially reduce the solubility of the salt.[\[5\]](#)
- Interaction with Excipients: In a formulation, certain excipients, particularly hydrophobic ones like magnesium stearate, can hinder wetting and cause incomplete dissolution.[\[11\]](#)
- Polymorphism: Metformin is known to exist in at least two different polymorphic forms (Form I and Form II), which could potentially have different dissolution kinetics.[\[2\]](#)


Q5: Metformin HCl has high solubility, so why is it considered a challenging drug to formulate?

A5: Metformin HCl is a Biopharmaceutics Classification System (BCS) Class III drug, which means it has high solubility but low intestinal permeability.[\[12\]](#)[\[13\]](#)[\[14\]](#) The primary challenge is not getting the drug to dissolve, but rather getting the dissolved drug to be absorbed effectively across the intestinal mucosa.[\[13\]](#) Therefore, formulation development often focuses on enhancing its permeability or controlling its release to maximize absorption and improve its bioavailability, which is only about 50-60% under fasting conditions.[\[1\]](#)[\[13\]](#)[\[15\]](#)

Troubleshooting Guides

Problem 1: My metformin HCl powder is not dissolving completely in an aqueous buffer during lab preparation.


This guide provides a systematic approach to diagnosing issues with the dissolution of metformin HCl powder for experimental use.

[Click to download full resolution via product page](#)**Caption:** Troubleshooting workflow for incomplete dissolution of metformin HCl powder.

Problem 2: The dissolution rate of my immediate-release (IR) metformin tablet formulation is too slow.

This guide addresses common formulation and manufacturing issues that can lead to slow or incomplete dissolution of metformin IR tablets, potentially causing failure in quality control tests.

[\[11\]](#)

[Click to download full resolution via product page](#)**Caption:** Troubleshooting workflow for slow dissolution of metformin IR tablets.

Experimental Protocols

Protocol 1: Gravimetric Method for Determining Metformin HCl Solubility

This protocol describes a method for accurately measuring the solubility of metformin HCl in a given aqueous solvent at a specific temperature, based on methodologies cited in solubility studies.[6][7]

Methodology:

- Preparation: Add an excess amount of metformin HCl powder to a known volume of the desired aqueous solvent (e.g., purified water, phosphate buffer) in a sealed, temperature-controlled vessel.
- Equilibration: Agitate the suspension at a constant temperature (e.g., 298.15 K or 310.15 K) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sampling: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a pre-heated or temperature-equilibrated pipette to prevent precipitation.
- Drying: Transfer the supernatant to a pre-weighed container. Evaporate the solvent completely in a vacuum oven at a suitable temperature.
- Measurement: Once the solvent is fully evaporated and the container has cooled to room temperature in a desiccator, weigh the container with the dried metformin HCl residue.
- Calculation: The solubility (in mg/mL or g/L) is calculated by subtracting the initial weight of the container from the final weight and dividing by the volume of the supernatant collected.

Protocol 2: In Vitro Dissolution Testing for Metformin HCl Immediate-Release Tablets

This protocol is a generalized procedure for conducting dissolution tests on immediate-release metformin tablets, based on common pharmacopeial methods.[10][14][16]

Methodology:

- Apparatus Setup:

- Apparatus: Use USP Apparatus 2 (Paddles) or Apparatus 1 (Baskets).[16]
- Dissolution Medium: 900 mL or 1000 mL of phosphate buffer at pH 6.8.[14][16]
- Temperature: Maintain the medium at 37 ± 0.5 °C.[14]
- Rotation Speed: Set the paddle speed to 75 rpm or the basket speed to 100 rpm.[10][16]
- Procedure:
 - Allow the dissolution medium to equilibrate to the set temperature.
 - Place one tablet in each dissolution vessel.
 - Start the apparatus and the timer simultaneously.
- Sampling:
 - Withdraw sample aliquots (e.g., 10 mL) from each vessel at specified time points (e.g., 10, 20, 30, 45, and 60 minutes).[14]
 - Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain sink conditions.[17]
 - Filter the samples immediately through a suitable filter (e.g., 0.45 μ m).
- Analysis:
 - Dilute the filtered samples appropriately with the dissolution medium.
 - Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the wavelength of maximum absorbance for metformin, approximately 232 nm.[14]
 - Calculate the concentration and the cumulative percentage of the drug dissolved at each time point by comparing the absorbance to that of a standard solution of known concentration.
- Acceptance Criteria: For immediate-release tablets, the typical requirement is that not less than 70-75% (Q) of the labeled amount of metformin dissolves within 45 minutes.[10][14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metformin - Wikipedia [en.wikipedia.org]
- 2. fip.org [fip.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination and Correlation of Solubility of Metformin Hydrochloride in Aqueous Binary Solvents from 283.15 to 323.15 K - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metformin hydrochloride | 1115-70-4 [chemicalbook.com]
- 10. scienceopen.com [scienceopen.com]
- 11. Troubleshooting Incomplete Dissolution of Tablets – Pharma.Tips [pharma.tips]
- 12. dovepress.com [dovepress.com]
- 13. Frontiers | Paracellular Pathway Enhancement of Metformin Hydrochloride via Molecular Dispersion in Span 60 Microparticles [frontiersin.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. news-medical.net [news-medical.net]
- 16. Development and Validation of Discriminative Dissolution Method for Metformin Immediate-Release Film-Coated Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dissolutiontech.com [dissolutiontech.com]
- To cite this document: BenchChem. [Addressing solubility issues of 2-carbamimidoyl-1,1-dimethylguanidine in aqueous solutions]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114582#addressing-solubility-issues-of-2-carbamimidoyl-1-1-dimethylguanidine-in-aqueous-solutions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com